molecular formula C22H24N2O2S B2937671 2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 851412-20-9

2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B2937671
CAS No.: 851412-20-9
M. Wt: 380.51
InChI Key: SMLXAKAJEKPKEK-UHFFFAOYSA-N
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Description

2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.
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Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c25-22(23-13-18-9-6-12-26-18)16-27-21-15-24(14-17-7-2-1-3-8-17)20-11-5-4-10-19(20)21/h1-5,7-8,10-11,15,18H,6,9,12-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLXAKAJEKPKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a sulfanyl group, and an oxolane ring. Its chemical formula is C16_{16}H18_{18}N2_2O2_{2}S. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • GPR40 Receptor Agonism : The compound has been studied for its agonistic effects on the GPR40 receptor, which is involved in glucose metabolism and insulin secretion. Agonists of this receptor are being explored for their potential in treating type 2 diabetes .
  • Anti-inflammatory Activity : Compounds with similar structures have shown promise as COX-2 inhibitors, suggesting that this compound could exhibit anti-inflammatory properties .
  • Antioxidant Properties : The indole structure is known for its antioxidant capabilities, which may contribute to the compound's overall biological activity by reducing oxidative stress within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines.

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver)15Induction of apoptosis
A549 (lung)20Inhibition of cell proliferation
MCF7 (breast)25COX-2 inhibition

In Vivo Studies

Preliminary in vivo studies have indicated that the compound may reduce inflammation and pain in animal models, supporting its potential therapeutic applications.

Case Studies

  • Diabetes Model : In a study involving diabetic rats, administration of the compound resulted in a significant decrease in blood glucose levels compared to controls. This suggests a potential role in managing diabetes through GPR40 receptor modulation.
  • Inflammation Model : A mouse model of acute inflammation showed reduced paw edema following treatment with the compound, indicating anti-inflammatory effects consistent with COX-2 inhibition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.